N-(propan-2-yl)azepan-4-amine
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Overview
Description
N-(propan-2-yl)azepan-4-amine is a cyclic secondary amine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom. The presence of the propan-2-yl group attached to the nitrogen atom adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)azepan-4-amine typically involves the reaction of azepane with isopropylamine under controlled conditions. One common method includes the use of a solvent-free environment where azepane is reacted with isopropylamine at elevated temperatures to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-yl)azepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different alkyl groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of N-(propan-2-yl)azepan-4-one.
Reduction: Formation of N-(propan-2-yl)hexan-4-amine.
Substitution: Formation of various substituted azepanes.
Scientific Research Applications
N-(propan-2-yl)azepan-4-amine has garnered significant interest in various fields due to its versatile chemical properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)azepan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- N-(propan-2-yl)hexan-4-amine
- N-(propan-2-yl)azepan-4-one
- N-(propan-2-yl)cyclohexanamine
Comparison: N-(propan-2-yl)azepan-4-amine is unique due to its seven-membered azepane ring structure, which imparts distinct chemical and physical properties compared to its six-membered counterparts like N-(propan-2-yl)cyclohexanamine. The presence of the propan-2-yl group also influences its reactivity and interaction with biological targets .
Properties
CAS No. |
1341086-27-8 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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